molecular formula C18H16FN3O3 B6700898 N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide

Cat. No.: B6700898
M. Wt: 341.3 g/mol
InChI Key: XGWKFRHBUFDRKY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylpyrazolyl group, and a dihydroxybenzamide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-22-10-12(9-20-22)16(11-5-7-13(19)8-6-11)21-18(25)14-3-2-4-15(23)17(14)24/h2-10,16,23-24H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKFRHBUFDRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC=C(C=C2)F)NC(=O)C3=C(C(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the methylpyrazolyl group is often synthesized via cyclization reactions involving hydrazines and diketones. The final coupling of these groups with the dihydroxybenzamide moiety is achieved through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzamide moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones derived from the dihydroxybenzamide moiety.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dihydroxybenzamide moiety can participate in hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide
  • N-[(4-bromophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide
  • N-[(4-methylphenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide

Uniqueness

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]-2,3-dihydroxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its ability to penetrate biological membranes, making it a valuable candidate for drug development and other applications.

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